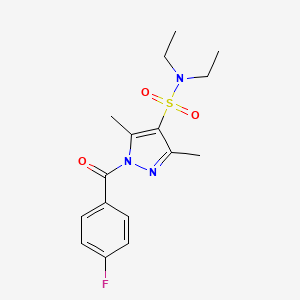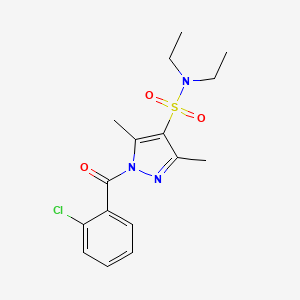
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (DFBP) is a novel pyrazole sulfonamide compound that has been studied for its potential applications in various scientific research fields. It is a white powder with a molecular weight of 374.39 g/mol and a melting point of 202-204 °C. DFBP has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. Specifically, it has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. In addition, N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been found to inhibit the activity of certain bacterial enzymes, which suggests that it may be useful as an antibacterial agent.
Biochemical and Physiological Effects
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to have anti-inflammatory and antibacterial properties. Furthermore, N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential to be used as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 202-204 °C and a molecular weight of 374.39 g/mol. In addition, it is relatively easy to synthesize, and can be readily purchased from chemical suppliers. On the other hand, there are some limitations to its use in laboratory experiments. For example, its solubility in water is limited, and it can be toxic if inhaled or ingested.
Future Directions
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has potential applications in a variety of scientific research fields. Further research is needed to explore its potential as an anti-cancer agent, as well as its ability to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. In addition, further research is needed to explore its potential as an antibacterial agent and its potential to be used as an anti-inflammatory agent. Finally, further research is needed to explore its potential as a lead compound for the development of new drugs and other compounds.
Synthesis Methods
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be synthesized through a two-step process. The first step involves the reaction of 3,5-dimethyl-1H-pyrazole-4-sulfonamide with 4-fluorobenzoyl chloride in the presence of triethylamine to form the intermediate compound N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide. The second step involves the reaction of this intermediate with sodium hydroxide to form the final product N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide.
Scientific Research Applications
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been studied for its potential applications in various scientific research fields. It has been used as a lead compound for the development of new anti-cancer agents, as well as for the study of the effects of pyrazole sulfonamides on enzymes involved in the metabolism of drugs and other compounds. N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has also been studied for its ability to inhibit the growth of certain bacteria, as well as for its potential to be used as an anti-inflammatory agent.
properties
IUPAC Name |
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3S/c1-5-19(6-2)24(22,23)15-11(3)18-20(12(15)4)16(21)13-7-9-14(17)10-8-13/h7-10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUQIXGIBLGGOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-1-(4-fluorobenzoyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571710.png)
![5-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-sulfonamide](/img/structure/B6571715.png)
![4-fluoro-2-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571726.png)
![N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571731.png)
![2-methyl-N-(4-{[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]sulfamoyl}phenyl)propanamide](/img/structure/B6571735.png)
![3-chloro-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571736.png)
![3-methyl-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6571744.png)
![N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propane-1-sulfonamide](/img/structure/B6571759.png)
![N,N-diethyl-2-{3-[({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}acetamide](/img/structure/B6571769.png)
![2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B6571777.png)
![N-[3-(diethylamino)propyl]-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B6571782.png)
![2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B6571784.png)

![4-(diethylsulfamoyl)-N-{[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6571797.png)